

# Potential toxicity of OATD-01 in long-term animal studies

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: OATD-01

Cat. No.: B8146327

[Get Quote](#)

## OATD-01 Preclinical Safety Profile: A Technical Overview

FOR RESEARCH AND DRUG DEVELOPMENT PROFESSIONALS

This technical support guide provides a summary of the current publicly available information regarding the preclinical safety and potential long-term toxicity of **OATD-01**, a first-in-class, oral inhibitor of chitotriosidase 1 (CHIT1). This document is intended to address common questions researchers and drug development professionals may have during their experimental planning and evaluation.

## Frequently Asked Questions (FAQs)

**Q1:** What is the known mechanism of action of **OATD-01** and its potential relation to toxicity?

**A1:** **OATD-01** is a highly selective inhibitor of chitotriosidase 1 (CHIT1).<sup>[1][2]</sup> CHIT1 is an enzyme that plays a role in the transformation of anti-inflammatory macrophages into pro-inflammatory and pro-fibrotic types.<sup>[1][2]</sup> By inhibiting CHIT1, **OATD-01** aims to reduce inflammation and fibrosis, which is the therapeutic basis for its investigation in diseases like pulmonary sarcoidosis and idiopathic pulmonary fibrosis.<sup>[1][3]</sup> The potential for toxicity would theoretically be linked to the systemic or off-target effects of CHIT1 inhibition, or to the molecule's own ADME (Absorption, Distribution, Metabolism, and Excretion) properties. However, current data suggests a favorable safety profile.

Q2: Are there any publicly available data from long-term animal toxicity studies of **OATD-01**?

A2: As of late 2025, detailed quantitative data and full study reports from long-term animal toxicity studies of **OATD-01** are not publicly available. The information released to the public has focused on the compound's progression through clinical trials and its efficacy in preclinical disease models.<sup>[1][2][3]</sup> The company, Molecule S.A., has stated that **OATD-01** has an "acceptable safety level" based on Phase I clinical trials in healthy volunteers.<sup>[4]</sup>

Q3: What is the current clinical status of **OATD-01**?

A3: **OATD-01** has successfully completed Phase I clinical trials in 129 healthy volunteers.<sup>[4][5]</sup> <sup>[6]</sup> It is currently in a multi-center, randomized, double-blind, placebo-controlled Phase II clinical trial, known as the KITE study, to evaluate its efficacy and safety in patients with active pulmonary sarcoidosis.<sup>[1][2][4][7][8][9]</sup> The final, unblinded results from this study are anticipated in the first half of 2025.<sup>[1][7]</sup>

Q4: What preclinical efficacy and safety findings have been reported?

A4: Preclinical studies have demonstrated the anti-inflammatory and anti-fibrotic effects of **OATD-01** in various disease models.<sup>[1][2]</sup> In a bleomycin-induced pulmonary fibrosis animal model, orally administered **OATD-01** showed significant antifibrotic efficacy at doses ranging from 30 to 100 mg/kg once daily.<sup>[3][10]</sup> While specific details of the safety pharmacology and toxicology studies are not fully disclosed, the progression to Phase II clinical trials implies that the data met the stringent requirements of regulatory agencies like the FDA.

## Experimental Methodologies and Data

While specific long-term toxicology data for **OATD-01** is not public, this section outlines the typical experimental protocols for preclinical safety assessment that a small molecule drug like **OATD-01** would undergo to gain regulatory approval for clinical trials.

## General Preclinical Toxicology Workflow

A standard preclinical toxicology assessment for a small molecule drug candidate typically involves a tiered approach, starting with acute toxicity studies and progressing to sub-chronic and chronic studies. The exact design of these studies is guided by regulatory guidelines from bodies such as the FDA and EMA.

[Click to download full resolution via product page](#)

**Figure 1:** Generalized workflow for preclinical toxicology assessment.

## Summary of Publicly Available OATD-01 Preclinical Data

The following table summarizes the publicly available information regarding the preclinical evaluation of **OATD-01**.

| Parameter              | Finding                                            | Source       |
|------------------------|----------------------------------------------------|--------------|
| Mechanism of Action    | Selective inhibitor of chitotriosidase 1 (CHIT1)   | [1][2]       |
| In Vivo Efficacy Model | Bleomycin-induced pulmonary fibrosis in animals    | [3][10]      |
| Efficacious Dose Range | 30 - 100 mg/kg, orally, once daily                 | [3][10]      |
| Reported Effects       | Potent anti-inflammatory and anti-fibrotic effects | [1][2]       |
| Clinical Trial Status  | Phase II (KITE Study)                              | [1][2][4][7] |
| Phase I Human Safety   | Acceptable safety level in 129 healthy volunteers  | [4][5][6]    |

## Signaling Pathway of OATD-01 Action

The therapeutic rationale for **OATD-01** is based on its ability to modulate macrophage activity. The following diagram illustrates the proposed signaling pathway.



[Click to download full resolution via product page](#)

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. molecure.com [molecure.com]
- 2. molecure.com [molecure.com]
- 3. Discovery of OATD-01, a First-in-Class Chitinase Inhibitor as Potential New Therapeutics for Idiopathic Pulmonary Fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. hra.nhs.uk [hra.nhs.uk]
- 5. ISRCTN [isrctn.com]
- 6. publications.ersnet.org [publications.ersnet.org]
- 7. Molecule doses first UK subject in pulmonary sarcoidosis trial [clinicaltrialsarena.com]
- 8. Lung - Research Clinical Trials - Efficacy and Safety Study of OATD-01 in Patients With Active Pulmonary Sarcoidosis (KITE) [templehealth.org]
- 9. You are being redirected... [stopsarcoidosis.org]
- 10. pubs.acs.org [pubs.acs.org]
- To cite this document: BenchChem. [Potential toxicity of OATD-01 in long-term animal studies]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8146327#potential-toxicity-of-oatd-01-in-long-term-animal-studies]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)